![molecular formula C33H32NOPS B6318920 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1595319-95-1](/img/structure/B6318920.png)
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%
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Description
“[S®]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a chemical compound offered by several scientific research suppliers . It is often used in research and development .
Molecular Structure Analysis
The molecular formula of this compound is C33H32NOPS . It’s a complex organic molecule that includes elements such as carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 675.1±65.0 °C and a predicted pKa of 10.26±0.70 . It’s important to note that these are predicted values and actual values may vary depending on the conditions .Scientific Research Applications
Asymmetric Synthesis and Catalysis
Chiral sulfinamides, like the one described, are pivotal in asymmetric synthesis, serving as chiral auxiliaries or catalysts to promote enantioselective reactions. Their applications span from the synthesis of biologically active molecules to materials science, where the chirality of the synthesized product is crucial. For instance, chiral sulfinamides have been leveraged in the enantioselective synthesis of amines, an important class of compounds in pharmaceuticals and fine chemicals (Philip et al., 2020).
Photophysical Research
Compounds with naphthalenylmethyl structures, akin to the one , often exhibit unique photophysical properties, making them subjects of investigation in the development of fluorescent dyes, sensors, and organic electronic devices. Research in this area explores how structural modifications influence photophysical behaviors, aiming at applications such as organic light-emitting diodes (OLEDs) and fluorescence microscopy (Begaye et al., 2010).
properties
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRYLFTCRWHOG-XRRNFBIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
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